1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile
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Overview
Description
1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is a heterocyclic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused bicyclic structure comprising a benzene ring fused to a pyrrole ring, with an ethyl group at the nitrogen atom and a nitrile group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the cyclization of appropriate precursors under specific conditions, such as using methanesulfonic acid under reflux .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups at specific positions on the indole ring.
Scientific Research Applications
1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
- 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile
- 1-Propyl-2,3-dihydro-1H-indole-5-carbonitrile
- 1-Benzyl-2,3-dihydro-1H-indole-5-carbonitrile
Comparison: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group at the nitrogen atom and the nitrile group at the 5-position confer distinct properties, making it a valuable compound for various applications .
Properties
CAS No. |
89937-22-4 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
OTGQTEBIZZWLDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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